11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylpiperazine moiety, which is often associated with pharmacological activity.
Mechanism of Action
Target of Action
The primary targets of 6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction leads to the inhibition of these enzymes .
Biochemical Pathways
The inhibition of HDACs and APAHs affects the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound’s molecular weight is 33941, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
The result of the compound’s action is the inhibition of HDACs and APAHs, leading to disruption of polyamine metabolism and potentially affecting biofilm formation . This could have significant implications for the treatment of infections caused by P. aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-phenylpiperazine with a suitable dioxathia-azatricyclo precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring and piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .
Scientific Research Applications
11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Acts as a selective inhibitor of the C1s protease.
Uniqueness
11-(4-phenylpiperazin-1-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraene stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential pharmacological applications make it a compound of significant interest .
Properties
IUPAC Name |
6-(4-phenylpiperazin-1-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-4-13(5-3-1)20-6-8-21(9-7-20)18-19-14-10-15-16(23-12-22-15)11-17(14)24-18/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVIBHBAFSZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.